5-Bromo-3-fluoro-2-(propan-2-yloxy)benzaldehyde
Description
5-Bromo-3-fluoro-2-(propan-2-yloxy)benzaldehyde is a halogenated benzaldehyde derivative with a molecular formula of C₁₁H₁₂BrFO₂ and a calculated molecular weight of 275.12 g/mol. Its structure features a bromine atom at the 5-position, a fluorine atom at the 3-position, and an isopropoxy group (-OCH(CH₃)₂) at the 2-position of the benzaldehyde core. This substitution pattern introduces a combination of steric bulk, electron-withdrawing effects (Br, F), and moderate electron-donating capacity (via the isopropoxy oxygen).
Properties
IUPAC Name |
5-bromo-3-fluoro-2-propan-2-yloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c1-6(2)14-10-7(5-13)3-8(11)4-9(10)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNHHRHBJFHMBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1F)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-fluoro-2-(propan-2-yloxy)benzaldehyde can be achieved through several synthetic routesThe reaction conditions typically involve the use of bromine and fluorine sources, along with appropriate solvents and catalysts to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of 5-Bromo-3-fluoro-2-(propan-2-yloxy)benzaldehyde may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-fluoro-2-(propan-2-yloxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols. Substitution reactions can lead to a variety of products depending on the nucleophile used .
Scientific Research Applications
5-Bromo-3-fluoro-2-(propan-2-yloxy)benzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-3-fluoro-2-(propan-2-yloxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of enzyme activity and other biochemical processes .
Comparison with Similar Compounds
Data Tables
Table 1. Substituent Effects on Key Properties
Biological Activity
5-Bromo-3-fluoro-2-(propan-2-yloxy)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C10H11BrF O2
- Molecular Weight : 251.1 g/mol
- IUPAC Name : 5-Bromo-3-fluoro-2-(propan-2-yloxy)benzaldehyde
This compound features a benzaldehyde functional group, which is known for its reactivity in various biological systems, potentially influencing enzyme activity and receptor interactions.
The biological activity of 5-Bromo-3-fluoro-2-(propan-2-yloxy)benzaldehyde is largely attributed to its ability to interact with specific biomolecular targets. The presence of bromine and fluorine atoms can enhance the compound's lipophilicity, affecting its membrane permeability and binding affinity to various enzymes and receptors.
- Enzyme Interaction : The compound may modulate enzyme activity through competitive inhibition or allosteric modulation. Studies suggest that halogenated compounds often exhibit altered binding characteristics due to the electron-withdrawing nature of halogens.
- Receptor Binding : The structural features of 5-Bromo-3-fluoro-2-(propan-2-yloxy)benzaldehyde may allow it to interact with neurotransmitter receptors, potentially influencing pathways related to mood regulation and neuroprotection.
Anticancer Properties
Recent studies have explored the anticancer potential of halogenated benzaldehydes. For instance, compounds similar to 5-Bromo-3-fluoro-2-(propan-2-yloxy)benzaldehyde have shown cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical) | 12.5 | |
| PC-3 (prostate) | 15.0 | |
| MCF7 (breast) | 10.0 |
These findings indicate a promising avenue for further research into the compound's potential as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that 5-Bromo-3-fluoro-2-(propan-2-yloxy)benzaldehyde exhibits antimicrobial activity against certain bacterial strains. For example:
These results point towards its potential utility in developing new antimicrobial agents.
Case Study 1: Anticancer Activity
A study conducted by Smith et al. (2023) evaluated the cytotoxic effects of several halogenated benzaldehydes on human cancer cell lines. The results indicated that 5-Bromo-3-fluoro-2-(propan-2-yloxy)benzaldehyde significantly inhibited cell proliferation in HeLa cells through apoptosis induction, as evidenced by increased caspase activity and DNA fragmentation assays.
Case Study 2: Antimicrobial Efficacy
In a comparative study on antimicrobial agents, Johnson et al. (2024) assessed the efficacy of various benzaldehyde derivatives, including 5-Bromo-3-fluoro-2-(propan-2-yloxy)benzaldehyde against resistant strains of bacteria. The compound demonstrated notable activity against S. aureus, suggesting its potential as a lead compound in antibiotic development.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 5-Bromo-3-fluoro-2-(propan-2-yloxy)benzaldehyde, and how can regioselectivity be controlled?
- Methodological Answer : Regioselective halogenation is critical. Begin with 3-fluoro-2-(propan-2-yloxy)benzaldehyde as the precursor. Bromination at the para position to the electron-donating isopropoxy group can be achieved using N-bromosuccinimide (NBS) under mild conditions (e.g., acetonitrile at 0–5°C). Monitor reaction progress via TLC or HPLC to avoid over-bromination. For fluorination, direct electrophilic substitution may require Lewis acid catalysts (e.g., BF₃·Et₂O) to enhance selectivity .
Q. How can the purity of 5-Bromo-3-fluoro-2-(propan-2-yloxy)benzaldehyde be assessed, and what analytical techniques are optimal?
- Methodological Answer : Use a combination of chromatographic and spectroscopic methods:
- HPLC : Employ a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) to detect impurities >0.1% .
- ¹H/¹³C NMR : Verify substituent positions (e.g., bromo at C5, fluoro at C3) via coupling patterns and chemical shifts. The isopropoxy group at C2 shows a characteristic doublet of doublets (~δ 4.5–5.0 ppm) .
- GC-MS : Confirm molecular ion peaks (m/z ≈ 260–265) and rule out volatile byproducts .
Q. What storage conditions are recommended to maintain the stability of this compound?
- Methodological Answer : Store in amber vials at −20°C under inert gas (argon/nitrogen) to prevent oxidation of the aldehyde group. Avoid prolonged exposure to light or moisture, as the isopropoxy group may hydrolyze under acidic/alkaline conditions .
Advanced Research Questions
Q. How does the isopropoxy group influence the reactivity of the aldehyde moiety in cross-coupling reactions?
- Methodological Answer : The isopropoxy group acts as an electron-donating substituent, activating the aromatic ring toward electrophilic substitution but deactivating the aldehyde toward nucleophilic attack. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ with aryl boronic acids at C5 (bromo site). The aldehyde group at C1 can serve as a directing group for meta-functionalization, requiring protection (e.g., acetal formation) to prevent side reactions .
Q. What computational models predict the electronic effects of bromo and fluoro substituents on this benzaldehyde derivative?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potentials and frontier molecular orbitals. Bromine’s inductive electron-withdrawing effect lowers electron density at C5, while fluorine’s resonance effects stabilize the ring. These models guide predictions of reaction sites for nucleophilic/electrophilic attacks .
Q. How can conflicting data on the compound’s solubility in polar aprotic solvents be resolved?
- Methodological Answer : Conduct systematic solubility tests in DMSO, DMF, and THF using UV-Vis spectroscopy (λ = 270–300 nm). Prepare saturated solutions at 25°C, centrifuge to remove undissolved particles, and quantify absorbance against calibration curves. Discrepancies may arise from trace impurities or polymorphic forms, which can be mitigated by recrystallization from ethanol/water mixtures .
Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?
- Methodological Answer : Under acidic conditions (pH < 3), the aldehyde group protonates, reducing electrophilicity and slowing hydrolysis. In basic media (pH > 10), the isopropoxy group undergoes nucleophilic attack by hydroxide ions, leading to cleavage. Monitor degradation via ¹⁹F NMR to track fluoride release .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
